2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride
Overview
Description
2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is a product for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C7H12N2O . Detailed structural information or crystal structure data is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular weight is 176.64 .Scientific Research Applications
Cardiotoxicity of Psychoactive Substances : A study investigated the cardiotoxic effects of two psychoactive substances, 25D-NBOMe and 25C-NBOMe. These substances share structural similarities with the compound . The research found potential cardiotoxicity, especially regarding cardiac rhythm, which suggests that similar compounds might exhibit related effects (Yoon et al., 2019).
Metabolism of Phenethylamine in Rats : Another study explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), another psychoactive phenethylamine. The findings could provide insights into the metabolic pathways and potential interactions of similar compounds (Kanamori et al., 2002).
Neurokinin-1 Receptor Antagonist : Research on a neurokinin-1 receptor antagonist, which is orally active and water-soluble, might offer insights into the development of similar compounds for clinical use in areas like emesis and depression (Harrison et al., 2001).
Synthesis and Antioxidant Activities of Triazoles : A study on the synthesis of new trisubstituted triazoles, which were characterized for their antioxidant properties, could provide a foundation for researching similar compounds (Sancak et al., 2012).
Schiff Base Complexes for Corrosion Inhibition : Research on cadmium(II) Schiff base complexes, specifically for corrosion inhibition on mild steel, highlights the potential industrial applications of similar compounds (Das et al., 2017).
Chemical Synthesis of Nonbenzenoid Analogs of Biogenic Amine : A study conducted on the synthesis of 2-(4-Azulenyl)ethanamine derivatives, as nonbenzenoid analogs of biologically active amines, could be relevant for understanding the synthesis and properties of similar compounds (Kurokawa, 1983).
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5-7(3-4-8)6(2)10-9-5;/h3-4,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPDTHGHZLIZSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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